Cas no 923591-20-2 ((S)-2-((((2,2-Dimethylhex-5-en-1-yl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid)

(S)-2-((((2,2-Dimethylhex-5-en-1-yl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid structure
923591-20-2 structure
Product Name:(S)-2-((((2,2-Dimethylhex-5-en-1-yl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid
CAS-nummer:923591-20-2
MF:C15H27NO4
MW:285.379184961319
CID:736587
PubChem ID:45379499
Update Time:2025-10-29

(S)-2-((((2,2-Dimethylhex-5-en-1-yl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-2-((((2,2-Dimethylhex-5-en-1-yl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid
    • (2S)-2-(2,2-dimethylhex-5-enoxycarbonylamino)-3,3-dimethylbutanoic acid
    • L-Valine, N-[[(2,2-dimethyl-5-hexen-1-yl)oxy]carbonyl]-3-methyl-
    • N-[[(2,2-DIMETHYL-5-HEXEN-1-YL)OXY]CARBONYL]-3-METHYL- L-VALINE
    • SQRDVSLNJDVGSP-LLVKDONJSA-N
    • N-{[(2,2-dimethylhex-5-enyl)oxy]carbonyl}-3-methyl-L-valine
    • (S)-2-((2,2-dimethylhex-5-enyloxy)carbonylamino)-3,3-dimethylbutanoic acid
    • SCHEMBL733066
    • n-{[(2,2-dimethylhex-5-en-1-yl)oxy]carbonyl}-3-methyl-l-valine
    • DTXSID10670172
    • N-{[(2,2-Dimethylhex-5-enyl)oxy]carbonyl} -3-methyl-L-valine
    • 923591-20-2
    • (2S)-2-({[(2,2-DIMETHYLHEX-5-EN-1-YL)OXY]CARBONYL}AMINO)-3,3-DIMETHYLBUTANOIC ACID
    • MDL: MFCD13193227
    • Inchi: 1S/C15H27NO4/c1-7-8-9-15(5,6)10-20-13(19)16-11(12(17)18)14(2,3)4/h7,11H,1,8-10H2,2-6H3,(H,16,19)(H,17,18)/t11-/m1/s1
    • InChI-sleutel: SQRDVSLNJDVGSP-LLVKDONJSA-N
    • LACHT: O(C(N[C@H](C(=O)O)C(C)(C)C)=O)CC(C)(C)CCC=C

Berekende eigenschappen

  • Exacte massa: 285.194
  • Monoisotopische massa: 285.194
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 10
  • Complexiteit: 355
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 75.6A^2
  • XLogP3: 4

(S)-2-((((2,2-Dimethylhex-5-en-1-yl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid Prijsmeer >>

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(S)-2-((((2,2-dimethylhex-5-en-1-yl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid
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